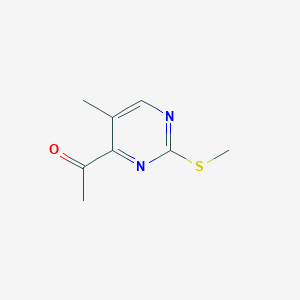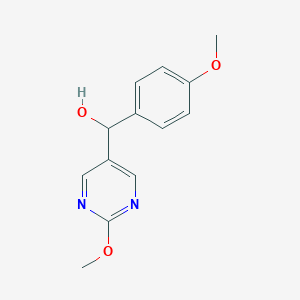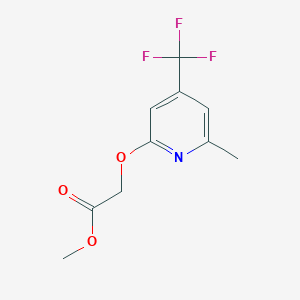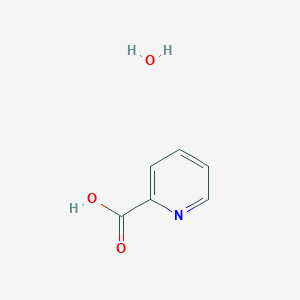![molecular formula C12H13ClN2 B11774846 2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a chlorinated pyridine ring fused to a cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and other reagents under specific conditions. For example, the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts are likely to be applied in scaling up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine: This compound has a similar structure but includes a fluorophenyl group instead of a carbonitrile group.
Blonanserin: An antipsychotic agent with a similar hexahydrocycloocta[b]pyridine structure but different substituents.
Uniqueness
2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is unique due to its specific combination of a chlorinated pyridine ring and a carbonitrile group
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
2-chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-12-10(8-14)7-9-5-3-1-2-4-6-11(9)15-12/h7H,1-6H2 |
Clave InChI |
KPIAOPIPTRNUAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=NC(=C(C=C2CC1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)



![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)





